molecular formula C13H14N2O2S2 B376922 4,4-dimethyl-5-oxa-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one CAS No. 296799-07-0

4,4-dimethyl-5-oxa-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one

Cat. No.: B376922
CAS No.: 296799-07-0
M. Wt: 294.4g/mol
InChI Key: ZDIQVIOAMZZTEP-UHFFFAOYSA-N
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Description

7,7-dimethyl-2,3,6,9-tetrahydro-5H,7H-pyrano[4’,3’:4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound that features a unique fusion of pyrano, thieno, and thiazolo rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2,3,6,9-tetrahydro-5H,7H-pyrano[4’,3’:4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the condensation of specific precursors under controlled conditions. One common method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, accompanied by the elimination of N,N-dimethylpropionamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2,3,6,9-tetrahydro-5H,7H-pyrano[4’,3’:4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

7,7-dimethyl-2,3,6,9-tetrahydro-5H,7H-pyrano[4’,3’:4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2,3,6,9-tetrahydro-5H,7H-pyrano[4’,3’:4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with fused rings, such as:

    Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure.

    Thieno[2,3-d]pyrimidin-5-one: Another related heterocyclic compound.

Uniqueness

The uniqueness of 7,7-dimethyl-2,3,6,9-tetrahydro-5H,7H-pyrano[4’,3’:4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one lies in its specific fusion of multiple rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

296799-07-0

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4g/mol

IUPAC Name

4,4-dimethyl-5-oxa-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one

InChI

InChI=1S/C13H14N2O2S2/c1-13(2)5-7-8(6-17-13)19-10-9(7)11(16)15-3-4-18-12(15)14-10/h3-6H2,1-2H3

InChI Key

ZDIQVIOAMZZTEP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N4CCSC4=N3)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N4CCSC4=N3)C

Origin of Product

United States

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